molecular formula C16H16O3 B12114331 Ethyl 2-(2-methoxyphenyl)benzoate CAS No. 773139-83-6

Ethyl 2-(2-methoxyphenyl)benzoate

Cat. No.: B12114331
CAS No.: 773139-83-6
M. Wt: 256.30 g/mol
InChI Key: VKHABGIDXXJCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methoxyphenyl)benzoate: is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is derived from benzoic acid and features a methoxy group attached to the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The synthesis of ethyl 2-(2-methoxyphenyl)benzoate typically involves the esterification of 2-(2-methoxyphenyl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

    Industrial Production Methods: Industrially, this compound can be produced using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxyphenyl)benzoate in biological systems involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.

Properties

CAS No.

773139-83-6

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

ethyl 2-(2-methoxyphenyl)benzoate

InChI

InChI=1S/C16H16O3/c1-3-19-16(17)14-10-5-4-8-12(14)13-9-6-7-11-15(13)18-2/h4-11H,3H2,1-2H3

InChI Key

VKHABGIDXXJCFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.